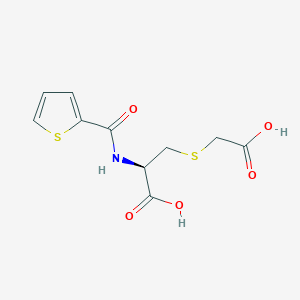
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-methylphenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol to form the first azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is then coupled with benzenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Various substituted aromatic sulfonic acids.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups. The azo bonds (-N=N-) can undergo reversible cleavage and reformation, which is the basis for its use as a pH indicator and dye. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-5-methylphenyl)azo]-5-nitro-, monosodium salt
- 3-[[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt
Uniqueness
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes and undergo reversible azo bond cleavage makes it particularly valuable in various applications, from industrial dyes to scientific research tools.
Propriétés
Numéro CAS |
67875-21-2 |
|---|---|
Formule moléculaire |
C23H17N4NaO4S |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H18N4O4S.Na/c1-15-9-12-23(28)22(13-15)27-26-21-11-10-20(18-7-2-3-8-19(18)21)25-24-16-5-4-6-17(14-16)32(29,30)31;/h2-14,28H,1H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
FICPDMYIUFTEEW-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)





![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


